N'-(3-bromo-4-methoxybenzoyl)thiophene-2-carbohydrazide
Description
Properties
Molecular Formula |
C13H11BrN2O3S |
|---|---|
Molecular Weight |
355.21 g/mol |
IUPAC Name |
N'-(3-bromo-4-methoxybenzoyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C13H11BrN2O3S/c1-19-10-5-4-8(7-9(10)14)12(17)15-16-13(18)11-3-2-6-20-11/h2-7H,1H3,(H,15,17)(H,16,18) |
InChI Key |
GZMMLLYICDISEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Tautomeric Properties
- Tautomerization : Thiophene-2-carbohydrazide exhibits amide-imidic tautomerism, with the endo isomer (amide form) being kinetically favored. The bromo and methoxy substituents in the target compound may stabilize specific tautomers via electron-withdrawing (Br) and donating (OCH₃) effects, altering the energy barrier for proton migration .
- HOMO-LUMO Gap : The parent compound has a HOMO-LUMO gap of 5.301 eV (λmax = 245.8 nm). Bromine’s electron-withdrawing effect may reduce this gap, enhancing reactivity .
Key Observations :
- The 3-amino substitution in enhances antiproliferative activity against colon cancer cells, suggesting that electron-donating groups (e.g., NH₂) improve bioactivity .
- This could optimize pharmacokinetics for anticancer applications .
Physicochemical and Crystallographic Properties
- Crystallography: Thiophene-2-carbohydrazide derivatives crystallize in monoclinic systems (e.g., P21/c) with extensive H-bonding (N–H⋯O/S). The bromo group in the target compound may introduce halogen bonding, altering crystal packing .
- Thermal Stability : The parent compound decomposes above 200°C. Bromine’s heavy atom effect may increase thermal stability in the target compound .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for N'-(3-bromo-4-methoxybenzoyl)thiophene-2-carbohydrazide, and how can reaction conditions be controlled to minimize side products?
- Methodology :
- Microwave-assisted synthesis : Use a one-pot method with methanol/water solvent systems under microwave irradiation (1500 W, 5 minutes) to achieve high yields (~85%) and reduce reaction time. Excess hydrazine monohydrate (5:1 molar ratio) ensures complete conversion of ester intermediates to carbohydrazide derivatives .
- Purification : Cool the reaction mixture in an ice bath to precipitate the product, followed by vacuum filtration and recrystallization from ethanol for purity .
Q. How can the crystal structure of this compound be characterized, and what parameters are critical for accurate XRD analysis?
- Methodology :
- Single-crystal XRD : Use SHELXL/SHELXS software for structure solution. Key parameters include monoclinic space group (e.g., P21/c), unit cell dimensions (e.g., a = 8.23 Å, b = 10.45 Å), and hydrogen-bonding interactions (N–H⋯O) to validate molecular packing .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-311G(d,p)) to confirm structural integrity .
Advanced Research Questions
Q. How can amide-imidic tautomerization and prototropic isomerization of this compound be computationally modeled, and what insights do these studies provide?
- Methodology :
- DFT calculations : Use Gaussian09 at the B3LYP/6-311G(d,p) level to model tautomerization pathways. The QST2 method identifies transition states, with activation energies <20 kcal/mol indicating feasible isomerization .
- Electronic effects : Analyze Mulliken charges and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. A dipole moment >3.00 D suggests strong polarity, enhancing metal-chelation potential .
Q. What methodologies are recommended for analyzing thermal decomposition kinetics and stability under varying conditions?
- Methodology :
- Thermogravimetric analysis (TGA) : Apply Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) isoconversional models. Plot ln[ln(1−α)] vs. 1/T to determine activation energy (Ea ≈ 120–150 kJ/mol) and reaction order (e.g., second-order kinetics for non-simultaneous decomposition) .
Q. How can antiproliferative activity be systematically evaluated, and what computational tools align with experimental results?
- Methodology :
- In vitro assays : Use MTT/Proliferation assays (IC50 determination) against cancer cell lines (e.g., HCC-70). Compare activity to cisplatin controls .
- Molecular docking : Dock tautomers (e.g., E/Z-carbohydrazonic acid forms) against DNA (PDB: 1BNA) using AutoDock 4.5. Analyze binding energies (<−7 kcal/mol) and hydrogen-bond interactions (e.g., O⋯H–N) to explain activity differences .
Q. How can contradictions between experimental (XRD) and computational (DFT) structural data be resolved?
- Methodology :
- Root-mean-square deviation (RMSD) analysis : Calculate deviations between XRD and DFT bond lengths/angles (e.g., C=O: 1.21 Å vs. 1.23 Å). Use larger basis sets (e.g., 6-311++G(d,p)) to improve accuracy .
- Hydrogen-bond analysis : Compare Hirshfeld surface analysis (HSA) with XRD packing diagrams to validate intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
